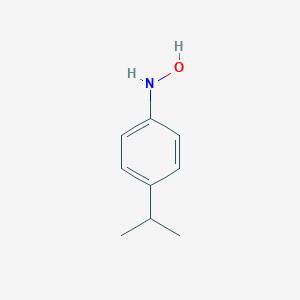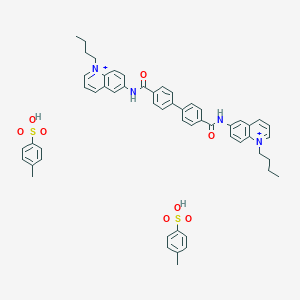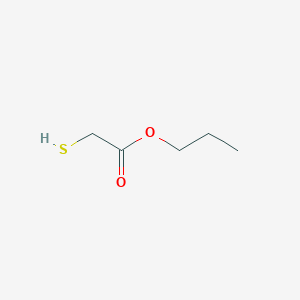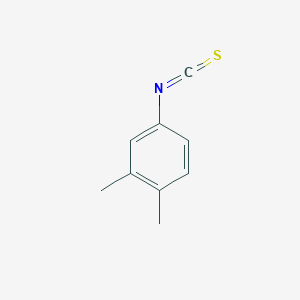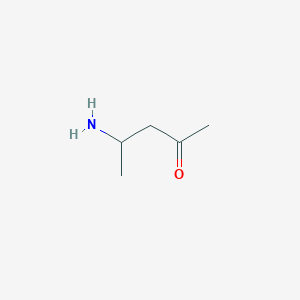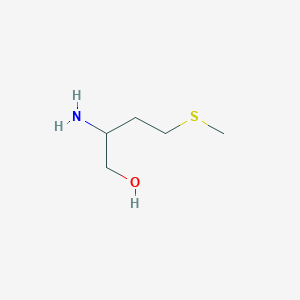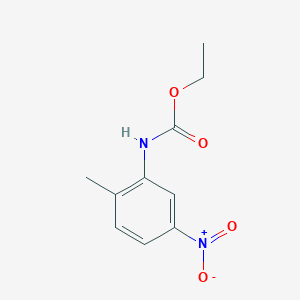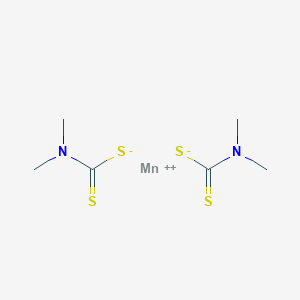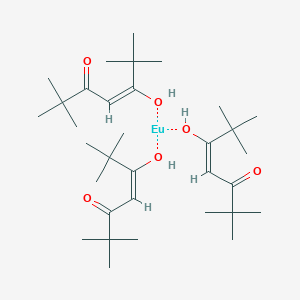
Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione
Übersicht
Beschreibung
Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione is a lanthanide-containing coordination complex . The ligand 2,2,6,6-tetramethyl-3,5-heptanedione (also known as Dipivaloylmethane) is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .
Molecular Structure Analysis
The molecular structure of Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione is complex. The ligand 2,2,6,6-tetramethyl-3,5-heptanedione has a linear formula of (CH3)3CCOCH2COC(CH3)3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-tetramethyl-3,5-heptanedione include a boiling point of 72-73 °C/6 mmHg, a density of 0.883 g/mL at 25 °C, and a refractive index n20/D of 1.459 (lit.) .Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy
Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione is used as a purum p.a. for NMR spectroscopy . NMR spectroscopy is a powerful and theoretically complex analytical tool that is used in quality control and research for determining the content and purity of a sample as well as its molecular structure.
2. Doping Agent in Light-Emitting Diodes (LEDs) This compound has been used as a doping agent in GaN light-emitting diodes, providing improved luminescence properties . Doping is the process of adding impurities to intrinsic semiconductors to alter their properties. In the case of LEDs, doping can enhance brightness and efficiency.
Synthesis of α-Aryl-β-diketones
2,2,6,6-Tetramethyl-3,5-heptanedione, a component of the Europium(III) compound, is used in the synthesis of α-aryl-β-diketones . These diketones are important in various fields of chemistry due to their ability to form complexes with transition metals.
4. Formation of Stable Complexes with Lanthanide Ions 2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . These complexes have various applications in catalysis, materials science, and biochemistry.
Catalyst in Various Reactions
The compound acts as an air-stable ligand for metal catalysts in various reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy).
Phase Change Data Research
The compound has been used in research related to phase change data . Understanding the phase change data of a substance is crucial in many fields, including materials science, thermodynamics, and chemical engineering.
Wirkmechanismus
Target of Action
Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione, also known as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), is a lanthanide-containing coordination complex . The primary targets of this compound are lanthanide ions . These ions play a crucial role in various biochemical processes, including catalysis of reactions and stabilization of protein structures.
Mode of Action
The compound acts as a bidentate ligand, meaning it can bind to its target (lanthanide ions) at two points . This interaction results in the formation of stable complexes with lanthanide ions . The compound is also known to undergo O-additions and C-additions .
Biochemical Pathways
It’s known that the compound can act as an air-stable ligand for metal catalysts . This suggests that it may influence reactions catalyzed by these metals, potentially affecting a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione’s action are largely dependent on the specific biochemical pathways it influences. As a ligand for metal catalysts, it could potentially influence a variety of reactions, leading to diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione are likely influenced by various environmental factors. For instance, the presence and concentration of target lanthanide ions would be a key factor . Other factors, such as pH, temperature, and the presence of other molecules, could also impact its action.
Eigenschaften
IUPAC Name |
europium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUACRCEVJAWMS-LWTKGLMZSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57EuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015363 | |
| Record name | (Dipivalomethanato)europium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resolve-AL | |
CAS RN |
15522-71-1 | |
| Record name | (Dipivalomethanato)europium(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Dipivalomethanato)europium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')europium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





